4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid
Description
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is a triazole derivative characterized by a cyclohexyl substituent at the N4 position and a carboxylic acid group at the C3 position. Triazole-carboxylic acids are versatile scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and their metabolic stability.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-cyclohexyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) |
InChI Key |
KRFGPSVLBXDVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Hydrazides
Step 1: Preparation of Hydrazide Intermediate
- Respective cyclohexyl hydrazides are synthesized by reacting cyclohexylamine derivatives with acyl chlorides or anhydrides to form cyclohexyl acyl hydrazides.
- Alternatively, direct amidation of cyclohexyl carboxylic acids with hydrazine hydrate can be employed.
Step 2: Cyclization to Form Triazole Ring
- The hydrazide is subjected to cyclization using reagents such as phosphoryl chloride (POCl₃), phosphorus oxychloride, or polyphosphoric acid under reflux conditions.
- This cyclization yields the 1,2,4-triazole core with the cyclohexyl group attached at the 4-position.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of Hydrazides | Cyclohexyl hydrazides | POCl₃, P₂O₅, or PPA | Reflux, acid catalysis | High specificity | Multi-step, requires purification |
| Multi-Component Reaction | Cyclohexyl hydrazines, aldehydes | Isocyanides, nitriles | Reflux, solvent-based | Versatile, diverse derivatives | Optimization needed for yields |
| Oxidative Cyclization | Cyclohexyl hydrazides | KMnO₄, H₂O₂ | Reflux, oxidative conditions | Efficient ring closure | Over-oxidation risk |
Final Remarks
While the literature provides a foundation for synthesizing this compound, specific experimental parameters, including reagent equivalents, reaction times, and purification techniques, should be optimized based on laboratory capabilities. The synthesis pathways described are adaptable and can be tailored for scale-up or specific derivative synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Physicochemical Properties
The key structural distinction of 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid lies in its cyclohexyl group, which confers enhanced lipophilicity compared to aromatic or heteroaromatic substituents. This may improve membrane permeability and bioavailability. Below is a structural comparison:
| Compound Name | Substituent at N1/N4 Position | Key Functional Groups | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | Cyclohexyl (N4) | -COOH (C3) | ~225.25 | ~1.8 |
| 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | 3-Chlorophenyl (N1), methyl (C5) | -COOH (C3) | 253.67 | ~2.5 |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid | Phenyl (C5), 3-pyridyl (N1) | -COOH (C3) | 267.27 | ~1.2 |
| 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid | Oxadiazole-methyl (N1) | -COOH (C3), oxadiazole | 239.20 | ~0.7 |
| 5-Amino-1,2,4-triazole-3-carboxylic acid | Amino (C5) | -COOH (C3) | 128.09 | ~-0.5 |
*LogP values estimated based on substituent contributions.
Key Observations :
- Lipophilicity : Chlorophenyl and cyclohexyl substituents increase LogP, favoring passive diffusion, while polar groups (e.g., oxadiazole, pyridyl) reduce it .
- Steric Effects : The bulky cyclohexyl group may hinder binding in sterically constrained active sites compared to planar aromatic substituents.
Pharmacological Activities
Antibacterial Activity :
- The oxadiazole-containing derivative (1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrated moderate antibacterial activity, likely due to its ability to disrupt bacterial membrane integrity or enzyme function .
Enzyme Inhibition :
- Triazole-based N-caps (e.g., 1-(3-chlorophenyl)-5-methyl derivative) exhibited high affinity for CDK2/cyclin A and CDK4/cyclin D, with IC50 values in the low micromolar range. However, their binding affinity was lower than peptide-based inhibitors, suggesting a trade-off between drug-likeness and potency .
- 5-Phenyl-1-(3-pyridyl) derivatives acted as selective COX-2 inhibitors, with molecular docking studies confirming interactions with COX-2’s hydrophobic pocket .
Cytotoxicity :
- Ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acids showed cytotoxicity in cancer cell lines (IC50 < 30 µM), though specific data for the cyclohexyl variant are unavailable .
Biological Activity
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, renowned for its diverse biological activities. The triazole scaffold has gained significant attention in medicinal chemistry due to its potential as a therapeutic agent against various diseases. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 218.25 g/mol. The compound features a cyclohexyl group attached to the triazole ring, which may enhance its interaction with biological targets due to increased hydrophobicity and steric effects.
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These results indicate that the compound is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
The antifungal properties of triazoles are primarily attributed to their ability to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity. In vitro studies have demonstrated that this compound shows potent activity against various fungi:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Cryptococcus neoformans | 64 |
The compound's efficacy in inhibiting fungal growth suggests it could be a valuable candidate for treating fungal infections .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites through hydrogen bonding and hydrophobic interactions.
- DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
- Cytokine Modulation : It has been observed to influence cytokine release in immune cells, potentially enhancing anti-inflammatory responses .
Case Studies
Several case studies highlight the therapeutic potential of triazoles:
- Antimicrobial Efficacy : A recent study demonstrated that derivatives of triazoles exhibited enhanced antibacterial activity when combined with other antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant infections .
- Antifungal Applications : In agricultural settings, triazoles have been employed as fungicides to protect crops from fungal pathogens. The efficacy of 4-cyclohexyl derivatives has been noted in field trials .
- Cancer Treatment : Investigations into the use of triazole derivatives in combination therapies for cancer have shown promising results in reducing tumor size and improving survival rates in animal models .
Q & A
Q. What are effective synthetic routes for 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves refluxing substituted triazole precursors with carboxylic acid derivatives in ethanol under acidic conditions. For example, 4-amino-triazole derivatives can react with cyclohexylcarboxylic acid analogs in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may involve adjusting reflux duration (e.g., 4–8 hours), solvent polarity, or acid/base stoichiometry. Comparative studies using factorial design (e.g., varying temperature, solvent, and catalyst ratios) can systematically identify optimal conditions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M-H]⁻ peaks) .
- NMR : ¹H/¹³C NMR to resolve cyclohexyl substituent geometry and triazole ring proton environments (though specific NMR data are not provided in evidence, general protocols apply).
- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer: Begin with in vitro assays targeting triazole-carboxylic acid pharmacophores, such as:
- Enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) using fluorometric/colorimetric substrates.
- Antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity screening (MTT assay) in cancer cell lines. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validation.
Advanced Research Questions
Q. How can computational methods predict regioselectivity in triazole-carboxylic acid synthesis?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states to predict whether substituents favor 1,2,4-triazole N-alkylation at the 1- or 4-position. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to narrow optimal conditions . Molecular docking may further elucidate steric/electronic effects of the cyclohexyl group on reactivity .
Q. How to resolve discrepancies in reaction yields when using different substituents or catalysts?
Methodological Answer:
- Controlled variable analysis : Isolate variables (e.g., substituent electronegativity, catalyst loading) using a fractional factorial design .
- Mechanistic studies : Probe intermediates via LC-MS or in-situ IR to identify rate-limiting steps. For example, glacial acetic acid in may act as both catalyst and proton shuttle, but competing side reactions (e.g., esterification) could reduce yields .
- Cross-comparison : Benchmark against structurally analogous compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to assess substituent compatibility .
Q. What strategies enable selective functionalization of the triazole ring without degrading the carboxylic acid group?
Methodological Answer:
- Protection/deprotection : Use tert-butyl or benzyl esters to protect the carboxylic acid during alkylation/halogenation, followed by acidic hydrolysis .
- Mild reaction conditions : Employ low-temperature nucleophilic substitution (e.g., 0–5°C) with non-polar solvents (e.g., DCM) to minimize decarboxylation .
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl/cyclohexyl group introduction while preserving acid integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
